molecular formula C7H10O4 B11920484 Propyl 4-oxooxetane-2-carboxylate

Propyl 4-oxooxetane-2-carboxylate

Cat. No.: B11920484
M. Wt: 158.15 g/mol
InChI Key: NTGFQWRFIIXSKL-UHFFFAOYSA-N
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Description

Propyl 4-oxooxetane-2-carboxylate is a heterocyclic organic compound containing an oxetane ring. Oxetanes are four-membered cyclic ethers with one oxygen atom and three carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives, including propyl 4-oxooxetane-2-carboxylate, often involves cyclization reactions. One common method is the intramolecular etherification of suitable precursors. For example, the reaction of an epoxide with a nucleophile can lead to the formation of the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] photocycloaddition of carbonyl compounds with alkenes .

Industrial Production Methods

Industrial production of oxetane derivatives typically involves optimized reaction conditions to ensure high yield and purity. For instance, the cyclization reaction can be carried out in the presence of a base such as sodium methoxide in an alcohol solvent like methanol. The reaction temperature is maintained between 40 to 60°C to facilitate the formation of the oxetane ring .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-oxooxetane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of propyl 4-oxooxetane-2-carboxylate involves its interaction with molecular targets through its oxetane ring. The ring strain in the oxetane structure makes it reactive, allowing it to participate in various chemical reactions. These reactions can lead to the formation of covalent bonds with target molecules, thereby exerting its biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxooxetane-2-carboxylate
  • Ethyl 4-oxooxetane-2-carboxylate
  • Butyl 4-oxooxetane-2-carboxylate

Uniqueness

Propyl 4-oxooxetane-2-carboxylate is unique due to its specific alkyl chain length, which can influence its chemical reactivity and physical properties. Compared to its methyl and ethyl counterparts, the propyl derivative may exhibit different solubility, stability, and reactivity profiles .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

propyl 4-oxooxetane-2-carboxylate

InChI

InChI=1S/C7H10O4/c1-2-3-10-7(9)5-4-6(8)11-5/h5H,2-4H2,1H3

InChI Key

NTGFQWRFIIXSKL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1CC(=O)O1

Origin of Product

United States

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